molecular formula C13H12N4O2 B2994188 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide CAS No. 1450600-77-7

2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide

Cat. No. B2994188
CAS RN: 1450600-77-7
M. Wt: 256.265
InChI Key: UCDUYUHBSRPAQF-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine-coupled pyrazoles, which includes the compound , involves the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The structures of the synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H12N4O2 and a molecular weight of 256.265. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives of 2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide exhibit potent anti-inflammatory activity. Specifically, compounds synthesized by condensing hydrazine derivatives with different active hydrogen-containing compounds demonstrated significant anti-inflammatory effects in models such as carrageenan-induced rat paw edema (Rajasekaran, Sivakumar, & Jayakar, 1999).

Antitumor and Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to substituted pyridine derivatives with cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments (Riyadh, 2011).

Synthesis of Novel Compounds

The compound has served as a precursor for the synthesis of novel bis(pyridine-2(1H)-thiones) and their derivatives, incorporating diverse functional groups for potential applications in materials science and pharmaceuticals (Sanad, Abdel-fattah, Attaby, & Elneairy, 2019).

Optical Spectroscopic and Docking Studies

Thiophene-2-carboxaldehyde derivatives, related to the compound , have been synthesized and found to exhibit antibacterial and antifungal activity. These compounds have been further analyzed through optical spectroscopic and docking studies to understand their binding characteristics and pharmacokinetic mechanisms, indicating their potential in drug development (Shareef et al., 2016).

Antimicrobial Agent Synthesis

Chiral macrocyclic or linear pyridine carboxamides derived from related compounds have been synthesized and shown to possess significant antimicrobial screening potential, opening avenues for the development of new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).

Future Directions

The compound has shown potential in the field of medicinal chemistry, particularly for its antileishmanial and antimalarial activities . Future research could focus on exploring its potential uses in other areas, optimizing its synthesis, and conducting detailed safety and efficacy studies.

properties

IUPAC Name

1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-12-4-2-1-3-10(12)9-15-17-13(19)16-11-5-7-14-8-6-11/h1-9,18H,(H2,14,16,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUYUHBSRPAQF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)NC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)NC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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